Gamma-glutamyl-epsilon-lysine is a dipeptide compound formed from the amino acids glutamic acid and lysine. It is characterized by a unique isopeptide bond between the gamma-carboxyl group of glutamic acid and the epsilon-amino group of lysine. This compound plays a significant role in various biochemical processes and is particularly noted for its presence in cross-linked proteins, contributing to their structural integrity and functionality.
Gamma-glutamyl-epsilon-lysine is primarily derived from the enzymatic action of microbial transglutaminase, which catalyzes the formation of cross-links between proteins. It can be found in various sources, including plant proteins like soy and pea, where it is produced during protein modification processes .
Gamma-glutamyl-epsilon-lysine belongs to the class of gamma-glutamyl peptides, which are naturally occurring compounds resulting from the transfer of an amino acid moiety on the carboxyl group in the gamma position of glutamic acid. These compounds are linked to glutathione metabolism and can be classified as dipeptides or isopeptides depending on their structural characteristics .
The synthesis of gamma-glutamyl-epsilon-lysine can be achieved through several methods:
The enzymatic method typically requires a substrate concentration of 0.01 g of microbial transglutaminase per 100 g of protein, with incubation times ranging from 0 to 240 minutes at temperatures around 40 °C . The chemical synthesis often involves multiple steps including coupling reactions and purification through high-performance liquid chromatography.
Gamma-glutamyl-epsilon-lysine features a distinctive structure characterized by an isopeptide bond between its constituent amino acids. The molecular formula can be represented as C₁₃H₁₈N₄O₄S, reflecting its composition of carbon, hydrogen, nitrogen, oxygen, and sulfur atoms.
Gamma-glutamyl-epsilon-lysine participates in various biochemical reactions:
The kinetics of these reactions can be monitored using techniques such as liquid chromatography-mass spectrometry (LC-MS), allowing for precise quantification and analysis of reaction rates under different conditions .
The mechanism of action for gamma-glutamyl-epsilon-lysine primarily involves its role in protein cross-linking through enzymatic catalysis by microbial transglutaminase. This enzyme facilitates the formation of stable isopeptide bonds that contribute to the structural integrity of proteins.
Research indicates that concentrations of gamma-glutamyl-epsilon-lysine in texturized proteins can range from 100 to 500 micromol/100 g of protein, highlighting its significance in protein modification processes .
Analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are commonly used to characterize its physical and chemical properties accurately.
Gamma-glutamyl-epsilon-lysine has several scientific applications:
Transglutaminases (TGases; EC 2.3.2.13) are calcium-dependent enzymes that catalyze the formation of γ-glutamyl-ε-lysine isopeptide bonds through an acyl-transfer mechanism. This reaction occurs in two sequential steps: First, the acyl-enzyme intermediate forms when the γ-carboxamide group of a peptidyl-glutamine substrate attacks the active-site cysteine residue of TGase, releasing ammonia. Second, the ε-amino group of a peptidyl-lysine nucleophile attacks this thioester intermediate, resulting in an isopeptide bond between the glutamyl and lysyl side chains. The reaction is energetically favorable due to the hydrolysis of the glutamine amide bond (ΔG ≈ -3.5 kcal/mol), driving crosslink formation without ATP consumption [3] [7].
Table 1: Key Enzymatic Features of Transglutaminases
Feature | Detail | Biological Significance |
---|---|---|
Catalytic Triad | Cys-His-Asp (Cys277/His335/Asp358 in human TG2) | Essential for acyl-transfer mechanism |
Calcium Dependence | Kd ≈ 0.5-2 µM; induces open conformation exposing active site | Prevents uncontrolled crosslinking under physiological conditions |
Alternative Reactions | Deamidation (H2O as nucleophile) or polyamine incorporation | Generates glutamate or polyamine crosslinks under low lysine availability |
Intracellular Activity | Detectable at ≈0.1 pmol/mg protein despite closed conformation | Suggests regulated activation in signaling pathways |
Under physiological conditions, TGase activity is tightly regulated by calcium concentration and structural autoinhibition. Intracellular calcium levels (≈100 nM) maintain TGase in a closed conformation where a β-barrel domain sterically blocks the catalytic cleft. Elevated calcium (≥1 µM) triggers conformational changes that activate the enzyme. Notably, even in resting cells, trace γ-glutamyl-ε-lysine crosslinks (≈10 pmol/mg protein) confirm basal activity, as demonstrated by monoclonal antibody 81D1C2-based detection in SH-SY5Y neuroblastoma cells [4] [5].
Microbial transglutaminases (MTGases; e.g., from Streptoverticillium mobaraense) and mammalian transglutaminases (e.g., guinea pig liver transglutaminase, GTGase) exhibit stark differences in substrate selectivity and crosslinking patterns. MTGase displays narrower lysine specificity but broader glutamine tolerance, while GTGase shows reciprocal behavior. In α-lactalbumin, GTGase targets multiple lysine residues (Lys16, Lys93, Lys122), creating extensive polymers rapidly. Conversely, MTGase exclusively targets Lys5, yielding slower polymerization. Both enzymes, however, share Gln54 as the primary glutamine donor site, indicating conserved recognition of local structural motifs near this residue [1].
Table 2: Crosslinking Specificity in Model Proteins
Enzyme Source | Glutamine Acceptor Sites | Lysine Donor Sites | Polymerization Efficiency |
---|---|---|---|
Guinea Pig Liver (GTGase) | Gln54 (α-lactalbumin) | Lys16, Lys93, Lys122 | Rapid formation of high-MW polymers |
S. mobaraense (MTGase) | Gln54 (α-lactalbumin) | Lys5 exclusively | Slower, limited polymerization |
Human Tissue TGase | Gln295, Gln314 (α2-macroglobulin) | Lys36, Lys87 (chymotrypsin) | Targets 6–12 lysines per proteinase |
Structural basis for this divergence lies in MTGase’s compact substrate-binding cleft (≈8 Å depth), which accommodates short, flexible peptide loops but sterically hinders globular domains. GTGase possesses a deeper cleft (≈15 Å) that accommodates bulkier tertiary structures. Additionally, MTGase lacks the N-terminal β-sandwich domain of mammalian TGases, which modulates protein-protein interactions. These differences are exploited industrially: MTGase efficiently crosslinks dairy proteins (e.g., casein), forming up to 500 µmol γ-glutamyl-ε-lysine/100g protein, while mammalian enzymes are preferred for tissue scaffolding applications requiring dense networks [1] [9] [10].
Substrate selectivity of TGases depends on conformational flexibility and primary sequence motifs. Glutamine substrates require solvent exposure and proximity to turn-forming residues (e.g., Pro, Gly), with optimal sequences QxP/T (kcat/KM ≈ 8.7 × 103 M−1s−1). Lysine residues in flexible loops with neighboring hydrophobic residues (e.g., LK, FK motifs) show 5-fold higher incorporation rates than charged sequences (e.g., EK, DK). Notably, molten globule states (e.g., Ca2+-depleted α-lactalbumin) enhance susceptibility 10-fold by exposing buried glutamines [1] [6].
Kinetic studies reveal a ping-pong bi-bi mechanism:
Table 3: Kinetic Parameters for γ-Glu-ε-Lys Formation
Substrate | KM (mM) | kcat (s−1) | kcat/KM (M−1s−1) | TGase Source |
---|---|---|---|---|
Z-Gln-Gly | 1.8 | 38 | 21,100 | Guinea pig liver |
Ac-Phe-Lys-MCA | 0.6 | 28 | 46,700 | S. mobaraense |
α2-Casein | 0.05* | 12 | 240,000* | S. mobaraense |
β-Lactoglobulin | 2.1* | 0.8 | 380* | Guinea pig liver |
KM expressed in µM for protein substrates |
Substrate flexibility profoundly impacts kinetics: Unfolded β-casein shows KM ≈ 50 µM and kcat/KM ≈ 2.4 × 105 M−1s−1 with MTGase, while native β-lactoglobulin exhibits 600-fold lower efficiency. Mass spectrometry analyses of crosslinked α2-macroglobulin-proteinase complexes reveal additional selectivity constraints: Lys87 in chymotrypsin participates in 70% of crosslinks due to its positioning in a surface-exposed loop adjacent to hydrophobic patches, whereas buried lysines (e.g., Lys175) remain unmodified despite identical flanking sequences [6] [9].
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7